molecular formula C16H18N2O2 B14947010 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B14947010
M. Wt: 270.33 g/mol
InChI Key: OFBZBWCGQMCJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features both an azepane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be approached through several synthetic routes. One possible method involves the condensation of an indole derivative with an azepane derivative under specific reaction conditions. For example:

    Step 1: Synthesis of the indole derivative through Fischer indole synthesis.

    Step 2: Formation of the azepane ring through cyclization reactions.

    Step 3: Condensation of the indole derivative with the azepane derivative using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst selection: Choosing an efficient catalyst to promote the condensation reaction.

    Solvent optimization: Selecting a solvent that enhances the reaction rate and product solubility.

    Reaction conditions: Controlling temperature, pressure, and reaction time to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation products: Oxidized derivatives of the compound.

    Reduction products: Reduced forms of the compound.

    Substitution products: Substituted indole derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: Interaction with specific receptors in biological systems.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of an azepane ring.

    1-(morpholin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C16H18N2O2/c19-15(16(20)18-9-5-1-2-6-10-18)13-11-17-14-8-4-3-7-12(13)14/h3-4,7-8,11,17H,1-2,5-6,9-10H2

InChI Key

OFBZBWCGQMCJPB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32

solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.